Dilmapimod

Content Navigation

CAS Number

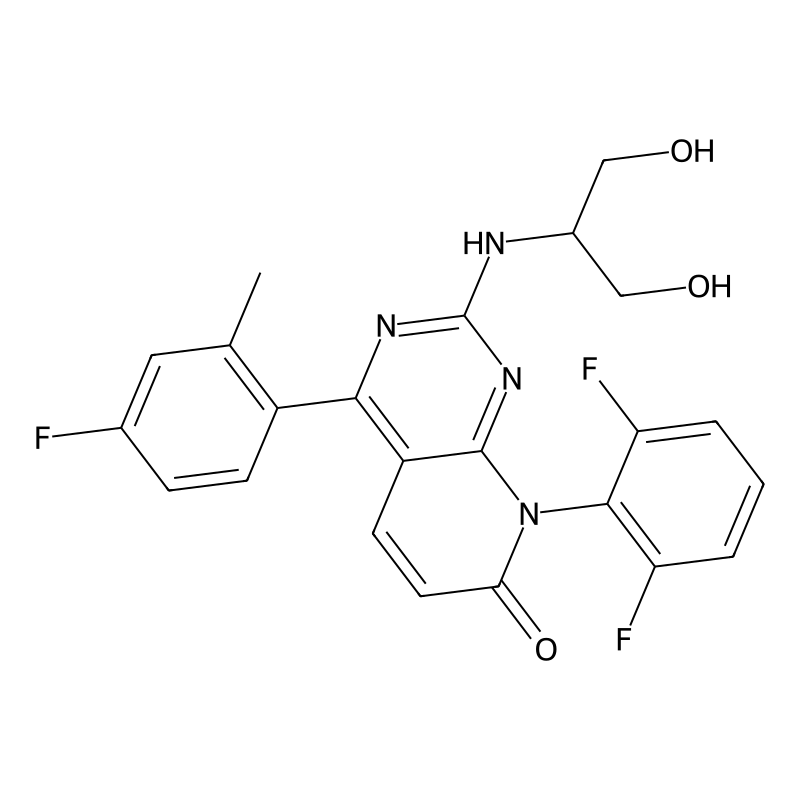

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dilmapimod (SB-681323; CAS: 444606-18-2) is a highly potent, selective, orally active p38 mitogen-activated protein kinase (MAPK) inhibitor based on a pyridopyrimidinone scaffold . Originally developed to target chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis, it acts by potently suppressing the p38 MAPK signaling pathway, thereby inhibiting the production of key pro-inflammatory cytokines like TNF-alpha and IL-8 . In procurement and material selection, Dilmapimod is highly valued as a clinical-stage reference compound and a structurally distinct precursor for advanced structure-activity relationship (SAR) studies, offering excellent DMSO solubility and a well-characterized pharmacokinetic profile compared to first-generation tool compounds .

Substituting Dilmapimod with early-generation p38 inhibitors (such as SB 203580) or alternative clinical-stage candidates (like Losmapimod or Doramapimod) frequently compromises experimental integrity and formulation stability . First-generation tool compounds like SB 203580 exhibit significantly lower potency (IC50 ~50 nM) and broader off-target kinase activity, leading to confounding variables in precise mechanistic assays . Furthermore, Dilmapimod's specific pyridopyrimidinone core provides distinct binding kinetics and metabolic stability compared to the nicotinamide scaffold of Losmapimod or the urea-based structure of Doramapimod [1]. For medicinal chemists and pharmacologists, utilizing the exact Dilmapimod structure is critical for reproducing its specific ex vivo TNF-alpha inhibition profile and ensuring reliable target engagement in translational models of respiratory and neuropathic inflammation [REFS-1, REFS-2].

Superior p38 MAPK Inhibitory Potency Compared to Standard Tool Compounds

In comparative kinase inhibition assays, Dilmapimod demonstrates exceptional potency against p38 MAPK, effectively suppressing the pathway at low nanomolar concentrations (IC50 ~5.7 nM for TNF-alpha inhibition in human whole blood). This represents a nearly 10-fold increase in potency compared to the widely used first-generation benchmark, SB 203580, which exhibits an IC50 of approximately 50 nM for p38α .

| Evidence Dimension | p38 MAPK inhibition (IC50) |

| Target Compound Data | ~5.7 nM (Dilmapimod) |

| Comparator Or Baseline | ~50 nM (SB 203580) |

| Quantified Difference | ~10-fold higher potency for Dilmapimod |

| Conditions | In vitro / ex vivo human whole blood assays |

Enables researchers to use significantly lower dosing concentrations, thereby minimizing off-target effects and improving the therapeutic window in sensitive cellular assays.

Robust Ex Vivo TNF-alpha Suppression in Human Whole Blood

Dilmapimod has been rigorously validated for its ability to inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in complex biological matrices [1]. In ex vivo human whole blood assays, single doses of Dilmapimod achieved a 33.4% to 40% weighted mean inhibition of TNF-alpha production [1]. This specific pathway inhibition provides a targeted alternative to broad-spectrum corticosteroids like prednisolone, which affect multiple inflammatory pathways simultaneously [1].

| Evidence Dimension | LPS-induced TNF-alpha inhibition |

| Target Compound Data | 33.4% - 40% inhibition |

| Comparator Or Baseline | Prednisolone (broad-spectrum baseline) |

| Quantified Difference | Dilmapimod achieves targeted TNF-alpha suppression via p38 MAPK, whereas prednisolone acts non-specifically |

| Conditions | Ex vivo LPS-stimulated human whole blood assay |

Provides a highly specific mechanistic probe for researchers developing targeted non-steroidal anti-inflammatory therapies.

Distinct Pyridopyrimidinone Scaffold for IP and SAR Differentiation

Unlike Losmapimod (which utilizes a nicotinamide core) or Doramapimod (which relies on a urea-based structure), Dilmapimod is built on a pyridopyrimidinone scaffold [1]. This distinct structural class not only influences its solubility profile (readily soluble in DMSO for in vitro testing) but also alters its binding interactions within the p38 ATP-binding pocket[1].

| Evidence Dimension | Chemical Scaffold and Binding Profile |

| Target Compound Data | Pyridopyrimidinone core |

| Comparator Or Baseline | Losmapimod (nicotinamide core) / Doramapimod (urea core) |

| Quantified Difference | Distinct molecular framework enabling alternative hydrogen bonding and steric interactions in the kinase active site |

| Conditions | Medicinal chemistry and structural biology applications |

Offers medicinal chemists a validated, alternative structural starting point to bypass existing patents or avoid scaffold-specific toxicities during drug development.

Targeted Reduction of Downstream Inflammatory Biomarkers

In clinical and translational models of airway inflammation, Dilmapimod has demonstrated the ability to significantly reduce downstream inflammatory biomarkers [1]. Compared to placebo baselines, treatment with Dilmapimod resulted in statistically significant reductions of myeloperoxidase (MPO) and Interleukin-8 (IL-8) levels in sputum supernatants following ozone challenge, confirming its robust in vivo target engagement [1].

| Evidence Dimension | Reduction of sputum MPO and IL-8 |

| Target Compound Data | Statistically significant reduction |

| Comparator Or Baseline | Placebo baseline |

| Quantified Difference | Clear suppression of specific neutrophil-associated inflammatory markers relative to untreated controls |

| Conditions | In vivo airway inflammation model (ozone challenge) |

Essential for translational researchers requiring a compound with proven in vivo efficacy and validated biomarker readouts for respiratory disease models.

Targeted Anti-Inflammatory Drug Discovery

Dilmapimod's high potency and specific p38 MAPK inhibition make it an ideal reference standard for screening new anti-inflammatory compounds, particularly those targeting COPD or rheumatoid arthritis, where precise pathway modulation is required over broad immunosuppression [1].

Advanced Structure-Activity Relationship (SAR) Profiling

The distinct pyridopyrimidinone scaffold of Dilmapimod provides medicinal chemists with a valuable structural template for developing next-generation kinase inhibitors, allowing for the exploration of novel binding interactions and the avoidance of IP conflicts associated with older scaffolds [2].

Translational Respiratory Models

Given its proven ability to reduce MPO and IL-8 in sputum, Dilmapimod is highly suitable for use in in vivo models of airway inflammation, such as ozone or LPS challenge models, to validate target engagement and downstream biomarker modulation[3].

Ex Vivo Cytokine Release Assays

Its robust performance in inhibiting LPS-induced TNF-alpha production in human whole blood makes Dilmapimod an excellent positive control for ex vivo pharmacological profiling and complex matrix assays[1].

References

- [1] SciRP.org. 'Single doses of p38 MAP kinase inhibitors or prednisolone affect CRP and IL-6 in patients with active Rheumatoid Arthritis (RA)'.

- [2] Perez, M. et al. 'Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications'. Molecules 2019, 24(22), 4161.

- [3] Lazaar, A. et al. 'The p38 MAP kinase inhibitor dilmapimod ameliorates airway inflammation induced by ozone challenge in healthy volunteers'. European Respiratory Journal 2014 44: Suppl. 58, P833.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

KEGG Target based Classification of Drugs

Serine/threonine kinases

CMGC group

P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Other CAS

Wikipedia

Dates

Explore Compound Types